molecular formula C18H18N6O5 B2948260 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide CAS No. 1396882-65-7

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

Cat. No.: B2948260
CAS No.: 1396882-65-7
M. Wt: 398.379
InChI Key: UJPHRGISGHOGSE-UHFFFAOYSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a complex organic compound featuring a tetrazole ring. This compound's unique structure lends itself to diverse scientific research applications, spanning chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One approach includes the cyclization of a phenylfuran precursor with appropriate reagents to introduce the tetrazole ring, followed by the attachment of the morpholino group.

Industrial Production Methods

Industrial production scales up laboratory procedures, ensuring purity and yield efficiency. Advanced techniques like flow chemistry can be employed to streamline the reaction processes, utilizing continuous reactors for consistent compound synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidative transformations, altering its electronic properties.

  • Reduction: Reductive reactions can modify its functional groups, impacting biological activity.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate can induce oxidation, while reducing agents like sodium borohydride facilitate reductions. Substitution reactions may use reagents like alkyl halides under mild heating conditions.

Major Products Formed

Oxidation can yield compounds with increased oxygen content, while reduction may produce derivatives with altered functional groups. Substitution often results in analogs with different substituents, potentially affecting activity.

Scientific Research Applications

Chemistry

This compound's tetrazole and morpholino functionalities make it valuable for designing novel catalysts and ligands in organic synthesis.

Biology

In biological studies, it serves as a scaffold for developing enzyme inhibitors and receptor modulators due to its bioactive core.

Medicine

In medicine, its potential therapeutic properties are explored for drug development, including anti-inflammatory and anticancer activities.

Industry

Industrially, it finds applications in materials science, contributing to the development of polymers and advanced materials with specific properties.

Mechanism of Action

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide exerts its effects through interactions with molecular targets like enzymes and receptors. Its structure allows binding to active sites, modulating biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-morpholino-2-oxoethyl)phenyl)furan-2-carboxamide

  • N-(4-(4-oxo-5-phenyl-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide stands out due to its combined tetrazole and morpholino groups, which confer distinct chemical reactivity and potential biological activity, making it a versatile candidate in scientific research.

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Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O5/c25-16(22-7-10-28-11-8-22)12-23-18(27)24(21-20-23)14-5-3-13(4-6-14)19-17(26)15-2-1-9-29-15/h1-6,9H,7-8,10-12H2,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPHRGISGHOGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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